molecular formula C7H6FNO2 B1294474 2-Fluoro-6-nitrotoluene CAS No. 769-10-8

2-Fluoro-6-nitrotoluene

Cat. No.: B1294474
CAS No.: 769-10-8
M. Wt: 155.13 g/mol
InChI Key: GXPIVRKDWZKIKZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrotoluene (CAS 769-10-8; molecular formula C₇H₆FNO₂) is a halogenated aromatic compound featuring a fluorine atom at the ortho position and a nitro group at the para position relative to the methyl substituent on the benzene ring. It is a yellow crystalline solid with a molecular weight of 155.12 g/mol and a flash point of 89°C (closed cup) .

Biological Activity

2-Fluoro-6-nitrotoluene is characterized by the following chemical properties:

  • Molecular Formula : C7H6FNO2
  • Molecular Weight : 169.13 g/mol
  • CAS Number : 769-10-8

The compound features a fluorine atom at the ortho position relative to a nitro group on a toluene ring, which influences its reactivity and biological interactions.

Synthesis and Derivatives

The synthesis of 2-F-6-NT can be achieved through various methods, including nitration reactions using solid acid catalysts. For instance, nitration of 2-fluorotoluene has shown significant selectivity towards 2-fluoro-5-nitrotoluene under specific conditions, indicating the influence of the fluorine substituent on regioselectivity in electrophilic aromatic substitution reactions .

Biological Activity Overview

While specific studies on the biological activity of 2-F-6-NT are sparse, insights can be drawn from related compounds:

  • Toxicity : 2-F-6-NT exhibits acute toxicity, being harmful if ingested or if it comes into contact with skin. This aligns with findings for other nitro-substituted aromatic compounds, which often display toxicological effects due to their ability to generate reactive intermediates .
  • Antimicrobial Properties : Compounds with similar structures have been investigated for antimicrobial properties. Nitroaromatic compounds are known for their varied biological effects, including potential antimicrobial and anti-inflammatory activities .
  • Pharmacological Potential : The incorporation of fluorine into organic molecules often enhances their pharmacological profiles. Research indicates that fluorinated compounds can exhibit improved metabolic stability and bioavailability, making them attractive candidates in drug development .

Case Study 1: Nitration Reactions

A study on the nitration of 2-fluorotoluene demonstrated a conversion rate of approximately 55% with high selectivity for nitro derivatives. This highlights the compound's potential as a precursor for synthesizing biologically active nitro compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into similar nitro-containing compounds has shown that structural modifications can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine can enhance cytotoxicity against certain cancer cell lines, suggesting that 2-F-6-NT may possess similar properties worth exploring .

Data Tables

PropertyValue
Molecular FormulaC7H6FNO2
Molecular Weight169.13 g/mol
CAS Number769-10-8
Acute ToxicityHarmful if swallowed/skin contact
Synthesis MethodConversion (%)Selectivity (%)
Nitration with MoO3/SiO25590

Scientific Research Applications

Applications in Organic Synthesis

2-Fluoro-6-nitrotoluene serves as a versatile intermediate in organic synthesis. It is utilized for:

  • Nitration Reactions : The compound can be further nitrated to yield various nitro derivatives. For instance, nitration of 2-fluorotoluene has been shown to produce 2-fluoro-5-nitrotoluene with high selectivity under mild conditions using solid acid catalysts . This reaction exemplifies how this compound can act as a precursor for more complex aromatic compounds.
  • Substitution Reactions : The presence of both fluorine and nitro groups allows for selective substitution reactions. Studies indicate that the fluorine atom can influence the reactivity of the aromatic ring, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound due to its ability to serve as a building block for drug development:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from this nitrotoluene have shown efficacy against various pathogens, making them candidates for antibiotic development .
  • Anti-cancer Research : Some studies have explored the use of nitro-substituted compounds in cancer therapy. The unique electronic properties imparted by the fluorine atom may enhance the biological activity of these compounds against cancer cells .

Agrochemical Applications

In agriculture, this compound finds applications as an intermediate in the synthesis of:

  • Fungicides : It has been noted that derivatives synthesized from this compound display significant fungicidal activity against various plant pathogens. These compounds are being researched for their potential use in crop protection .

Case Studies and Research Findings

  • Nitration Studies : A study on the nitration of 2-fluorotoluene demonstrated a conversion rate of 55% with a selectivity of 90% towards 2-fluoro-5-nitrotoluene using solid acid catalysts. This research highlights the efficiency of using solid catalysts in nitration processes, making it a practical approach for industrial applications .
  • Synthesis of Antimicrobial Compounds : A series of experiments focused on synthesizing nitro derivatives from this compound resulted in compounds with promising antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest potential pathways for developing new antibiotics .
  • Agrochemical Efficacy : Field trials have shown that certain derivatives derived from this compound possess effective fungicidal properties against common agricultural pests, demonstrating their potential as effective crop protection agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-fluoro-6-nitrotoluene, and how can purity be validated?

  • Methodology :

  • Synthesis : Common routes involve nitration of 2-fluorotoluene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like positional isomers (e.g., 3-nitro derivatives). Fluorination can precede nitration if starting from toluene derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization, m/z 155 [M⁺]). NMR (¹H/¹³C) identifies structural features: aromatic protons (δ 7.2–8.1 ppm), methyl (δ 2.5 ppm), and NO₂/F coupling .

Q. How do substituents (NO₂, F) influence the electronic structure of this compound?

  • Methodology :

  • Spectroscopic Analysis : UV-Vis spectroscopy reveals bathochromic shifts due to electron-withdrawing NO₂ and F groups. IR spectra show asymmetric NO₂ stretching (~1520 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Computational Preliminaries : Use semi-empirical methods (e.g., PM6) to model charge distribution. Mulliken charges indicate electron-deficient aromatic rings, guiding reactivity predictions .

Advanced Research Questions

Q. What computational methods are optimal for modeling the reaction pathways of this compound in electrophilic substitution?

  • Methodology :

  • DFT Setup : Employ hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to optimize geometry and calculate transition states. Include solvent effects (PCM model for toluene).
  • Mechanistic Insights : Analyze Fukui indices to predict regioselectivity. For nitration, meta-directing F and para-directing NO₂ create competitive effects, requiring NBO analysis to resolve orbital interactions .
    • Data Table :
ParameterValue (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap5.2 eV
Dipole Moment3.8 Debye
NBO Charge (NO₂)-0.45 e

Q. How can researchers resolve contradictions between experimental and computational data on the stability of this compound derivatives?

  • Methodology :

  • Error Source Identification : Compare experimental thermochemical data (e.g., DSC for decomposition temps) with DFT-derived Gibbs free energies. Discrepancies often arise from neglected dispersion forces; apply Grimme’s D3 correction .
  • Validation : Use high-level coupled-cluster (CCSD(T)) benchmarks for critical intermediates. For example, if DFT underestimates nitro group stability, re-evaluate functional choice (e.g., switch to ωB97X-D ).

Q. Methodological Best Practices

Q. What strategies ensure accurate characterization of nitro-fluoro aromatic compounds in complex mixtures?

  • Methodology :

  • Chromatography : Use RP-HPLC with PDA detection (λ = 254 nm) for separation. Optimize gradient elution (e.g., 60% acetonitrile to 90% over 20 min) to resolve positional isomers .
  • Mass Spectrometry : HRMS (ESI⁻) confirms molecular ion ([C₇H₅FNO₂]⁻, m/z 154.0273). MS/MS fragments (e.g., m/z 137 [M⁻–OH]) differentiate nitro and fluoro substituents .

Q. How should researchers design experiments to study the environmental degradation of this compound?

  • Methodology :

  • Hydrolysis Studies : Conduct pH-dependent kinetics (pH 3–9) at 25°C. Monitor via LC-MS for intermediates like 2-fluoro-6-nitrophenol.
  • Photolysis : Exclude oxygen to isolate direct photodegradation pathways. Use a Xenon lamp (λ > 290 nm) and track quantum yields .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

5-Fluoro-2-nitrotoluene (CAS 446-33-3)

  • Structure : Fluorine at meta and nitro at para positions relative to methyl.
  • Properties: Shares the molecular formula (C₇H₆FNO₂) and weight (155.12 g/mol) with 2-fluoro-6-nitrotoluene but differs in substituent arrangement.
  • Reactivity : The meta-fluorine and para-nitro configuration may alter electronic effects, influencing electrophilic substitution patterns compared to the ortho/para isomer .

2-Fluoro-4-nitrotoluene (CAS 1427-07-2) and 4-Fluoro-3-nitrotoluene (CAS 446-11-7)

  • Structural Differences : Fluorine and nitro groups occupy distinct positions (e.g., fluorine at para and nitro at meta in 4-fluoro-3-nitrotoluene).
  • Impact : These isomers exhibit divergent melting/boiling points and solubility profiles, critical for solvent selection in synthetic protocols .

Halogen-Substituted Analogs

2-Chloro-6-nitrotoluene (CAS 83-42-1)

  • Structure : Chlorine replaces fluorine at the ortho position.
  • Properties: Higher molecular weight (171.58 g/mol) due to chlorine’s larger atomic radius.

2-Bromo-6-fluorotoluene (CAS 1422-54-4)

  • Structure : Bromine at ortho and fluorine at para.
  • Applications : Used in pharmaceutical intermediates for Suzuki-Miyaura cross-coupling reactions, leveraging bromine as a leaving group. Unlike this compound, it lacks a nitro group, limiting its utility in reduction pathways .

Nitro-Substituted Derivatives

2-Bromo-6-nitrotoluene (CAS 55289-35-5)

  • Properties : Melting point 38–40°C, boiling point 143°C. The bromine-nitro combination increases molecular weight (216.03 g/mol) and alters thermal stability compared to fluorine analogs .

2,3,4-Trifluorotoluene (CAS 193533-92-5)

  • Reactivity : The absence of a nitro group simplifies aromatic substitution reactions but reduces applicability in nitro-mediated syntheses (e.g., indole preparation) .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on this compound reveal distinct vibrational wavenumbers attributable to the ortho-fluorine and para-nitro groups. These spectral features differ markedly from isomers like 5-fluoro-2-nitrotoluene, where substituent positions shift electron density distributions .

Market and Industrial Relevance

  • This compound : The Chinese market (2024–2030) shows robust growth, driven by demand for pharmaceutical intermediates .
  • 5-Fluoro-2-nitrotoluene : Less prominently featured in industrial reports, suggesting narrower applications .

Preparation Methods

Nitration of 2-Fluorotoluene

The nitration process typically involves:

  • Reagents : Concentrated nitric acid and sulfuric acid.

  • Conditions : The reaction is conducted at low temperatures (0-5°C) to prevent over-nitration.

  • Yield : The yield can reach approximately 70% depending on the reaction conditions.

Fluorination of 6-Nitrotoluene

This method utilizes:

  • Reagents : Cesium fluoride and DMSO.

  • Procedure : The reaction mixture is heated under reflux, allowing for effective fluorination at the desired position on the aromatic ring.

  • Yield : Yields can vary but are often reported above 80%.

Reduction of Nitro Compounds

The reduction process includes:

  • Starting Material : 2-Fluoro-6-nitrophenylacetamide.

  • Reagents : Sulfuric acid as a catalyst.

  • Conditions : Heating at approximately 50°C for several hours.

  • Yield : Reported yields are around 74%, with purification achieved through flash chromatography.

Method Starting Material Reagents Conditions Yield (%)
Nitration 2-Fluorotoluene HNO₃, H₂SO₄ Low temperature ~70
Fluorination 6-Nitrotoluene CsF, DMSO Reflux >80
Reduction 2-Fluoro-6-nitrophenylacetamide H₂SO₄ Heating at 50°C ~74

The preparation of 2-Fluoro-6-nitrotoluene can be approached through various methods, each offering unique advantages in terms of yield and purity. The choice of method often depends on the desired application and available reagents. Future research may focus on optimizing these procedures further to enhance efficiency and reduce environmental impact.

Properties

IUPAC Name

1-fluoro-2-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIVRKDWZKIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227689
Record name 2-Fluoro-6-nitrotoluene
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Molecular Weight

155.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

769-10-8
Record name 1-Fluoro-2-methyl-3-nitrobenzene
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Retrosynthesis Analysis

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